molecular formula C13H11ClN2O B1669562 2-amino-N-(4-chlorophenyl)benzamide CAS No. 4943-86-6

2-amino-N-(4-chlorophenyl)benzamide

Cat. No. B1669562
CAS RN: 4943-86-6
M. Wt: 246.69 g/mol
InChI Key: RHCJFZKQYODIDI-UHFFFAOYSA-N
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Description

“2-amino-N-(4-chlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular formula of “2-amino-N-(4-chlorophenyl)benzamide” is C13H11ClN2O . The molecular weight is 246.69 . The structure includes a benzene ring substituted with an anilide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(4-chlorophenyl)benzamide” include a density of 1.351 g/cm3, a flash point of 157.7 °C, and a boiling point of 337.2 °C at 760 mmHg . It also has a molar refractivity of 69.95 cm3 and a polarizability of 27.73x10-24 cm3 .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 2-amino-N-(4-chlorophenyl)benzamide exhibit significant anticonvulsant activity. For instance, ameltolide analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide were found to be superior to phenytoin in maximal electroshock seizure tests, indicating their potential as effective anticonvulsant agents (Lambert et al., 1995). Additionally, studies have identified certain benzamide compounds as powerful metabolic inhibitors with promising anticonvulsant properties (Robertson et al., 1987).

Anticancer Activity

Some derivatives of 2-amino-N-(4-chlorophenyl)benzamide have shown potential as anticancer agents. For example, a study discovered that certain indapamide derivatives, including compounds with 4-chlorophenyl amino substituents, demonstrated proapoptotic activity and inhibited melanoma cancer cell growth (Yılmaz et al., 2015).

Application in Agriculture

Research has also explored the use of benzamide derivatives in agriculture. N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides were found to exhibit plant growth-promoting activity, suggesting their potential as plant growth regulators (Hatim & Joshi, 2004).

Spectroscopy and Molecular Studies

The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated, providing insights into the molecular characteristics and potential applications in spectroscopy (Rao et al., 2015).

Safety And Hazards

The safety information available indicates that “2-amino-N-(4-chlorophenyl)benzamide” may cause eye irritation (Hazard Statements H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

While specific future directions for “2-amino-N-(4-chlorophenyl)benzamide” are not mentioned, similar compounds have been the subject of ongoing research for their potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-amino-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCJFZKQYODIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350003
Record name 2-amino-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-chlorophenyl)benzamide

CAS RN

4943-86-6
Record name 2-Amino-N-(4-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4943-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-(4-chlorophenyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID10350003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(4-chlorophenyl)benzamide
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Synthesis routes and methods I

Procedure details

A mixture of benzoxazine-2,4-dione (1.6 g, 10 mmol) and 4-chloroaniline (2.5 g, 20 mmol) in 1,4-dioxane (30 mL) was heated at reflux for 15 hours. After cooling the solid was filtered, and the filtrate was concentrated, washed with ethyl ether. The washing was concentrated further to a solid. Additional washing with cold ethyl ether (10 mL) afforded N-(4-chlorophenyl)-2-aminobenzamide as a tan solid; NMR (DMSO-d6) 10.1 (s, 1), 7.8 (d, 2), 7.6 (d, 1), 7.4 (d, 2), 7.2 (t, 1), 6.8 (d, 1), 6.6 (t, 1), 6.3 (s, 2) ppm.
[Compound]
Name
benzoxazine-2,4-dione
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 20 g (123 mmol) isatoic anhydride (formed by treating anthranilic acid with phosgene) and 15.64 g (123 mmol) 4-chloroaniline was heated at 120° C. for 2 hours. The reaction was cooled to room temperature, mixed with CH2Cl2 and filtered.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-chloroaniline (3.13 g, 24.5 mmol) in N,N-dimethylformide (20 mL) was added isatoic anhydride (4.00 g, 24.5 mmol), and the reaction mixture was heated at 115° C. for 14 h, cooled to room temperature and diluted with ethyl acetate (100 mL). The organic layer was washed with 1 N NaOH (200 mL), water (100 mL), then brine, and dried over Na2SO4. The solvent was removed under reduced pressure to give crude product, which was purified by column chromatography (silica gel 230-400 mesh; EtOAc/hexane=1:9) to give 2-amino-N-(4-chloro-phenyl)-benzamide as white solid. Yield: 1.67 g (28%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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